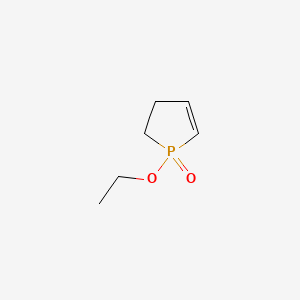
1H-Phosphole, 1-ethoxy-2,3-dihydro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2,3-dihydro-1H-1 is a heterocyclic compound that features a unique structure, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2,3-dihydro-1H-1 typically involves the reaction of ethyl alcohol with a suitable precursor under controlled conditions. One common method involves the use of a catalytic amount of acid to facilitate the reaction. The reaction is usually carried out at a moderate temperature to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-2,3-dihydro-1H-1 can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2,3-dihydro-1H-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields more saturated derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-2,3-dihydro-1H-1 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-ethoxy-2,3-dihydro-1H-1 exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methoxy-2,3-dihydro-1H-1: Similar structure but with a methoxy group instead of an ethoxy group.
1-Propoxy-2,3-dihydro-1H-1: Contains a propoxy group, leading to different chemical properties.
Uniqueness: 1-Ethoxy-2,3-dihydro-1H-1 is unique due to its specific ethoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its balance of hydrophilic and hydrophobic properties makes it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
695-63-6 |
|---|---|
Molecular Formula |
C6H11O2P |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
1-ethoxy-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C6H11O2P/c1-2-8-9(7)5-3-4-6-9/h3,5H,2,4,6H2,1H3 |
InChI Key |
FZBUJWBJGGZOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















